

GFH018: A Comparative Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **GFH018**, a novel and potent inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor (TGF- β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4][5] This document is intended for researchers and professionals in drug development seeking to understand the specificity of **GFH018** in relation to other known kinase inhibitors.

Introduction to GFH018

GFH018 is a small molecule, ATP-competitive inhibitor of TGF-βRI that has entered clinical development for the treatment of solid tumors.[1][5][6][7][8][9][10] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer progression, making it a key therapeutic target.[1][6][7][8][9][10] **GFH018** blocks this pathway by preventing the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3.[3]

Kinase Selectivity Profile of GFH018

While a comprehensive public kinase panel screen for **GFH018** is not available, it is consistently described as a highly potent and selective inhibitor of TGF-βRI.[1][6][7] Its potency is highlighted by a reported IC50 of 70.5 nM for TGF-βRI kinase inhibition, with another source indicating an IC50 of 40 nM.[4][11][12] A key indicator of its selectivity is that it is over 60-fold more selective for TGF-βRI than for p38α MAPK.[4]



Comparison with Alternative TGF-BRI Inhibitors

To contextualize the selectivity of **GFH018**, this section compares its known activity with that of other well-characterized TGF- β RI inhibitors: Galunisertib (LY2157299), SB-431542, and RepSox.

Inhibitor	Primary Target(s)	IC50 (TGF- βRI/ALK5)	Known Off-Targets / Selectivity Notes
GFH018	TGF-βRI (ALK5)	40 - 70.5 nM	>60-fold selective over p38α MAPK. Described as highly selective, but a broad kinase panel is not publicly available.
Galunisertib	TGF-βRI (ALK5), ALK4	56 nM	Also inhibits TGF β RII (IC50 = 0.21 μ M) and ACVR1B/ALK4 (IC50 = 0.08 μ M).[1][13]
SB-431542	TGF-βRI (ALK5), ALK4, ALK7	94 nM	Over 100-fold selectivity for ALK5 over 25 other kinases, including p38 MAPK and JNK1.[3] Does not inhibit ALK1, ALK2, ALK3, or ALK6.
RepSox	TGF-βRI (ALK5)	4 - 23 nM	Shows minimal activity (IC50 > 16 µM) against a panel of 9 related kinases, including p38 MAPK and GSK3.[14][15]

Experimental Protocols



In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the in vitro kinase inhibitory activity of a compound like **GFH018**. Specific details may vary based on the kinase and the detection method used.

- Reaction Setup: In a microplate, a reaction mixture is prepared containing the purified recombinant kinase (e.g., TGF-βRI), a suitable substrate (e.g., a generic peptide substrate or a specific protein like SMAD2), and a kinase reaction buffer.
- Inhibitor Addition: The test inhibitor (e.g., GFH018) is added at various concentrations. A
 vehicle control (e.g., DMSO) is run in parallel. The plate is typically pre-incubated with the
 kinase and inhibitor.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
- Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include:
 - Radiometric Assays: Using radioactively labeled ATP ([γ-32P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
 - Fluorescence-Based Assays: These can be based on fluorescently labeled antibodies that recognize the phosphorylated substrate (e.g., TR-FRET) or on changes in the fluorescence of a labeled substrate upon phosphorylation.[12]
 - Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to the kinase activity.[4][12]
- Data Analysis: The results are typically expressed as the percentage of kinase activity
 relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor
 required to reduce the kinase activity by 50%, is then calculated by fitting the data to a doseresponse curve.



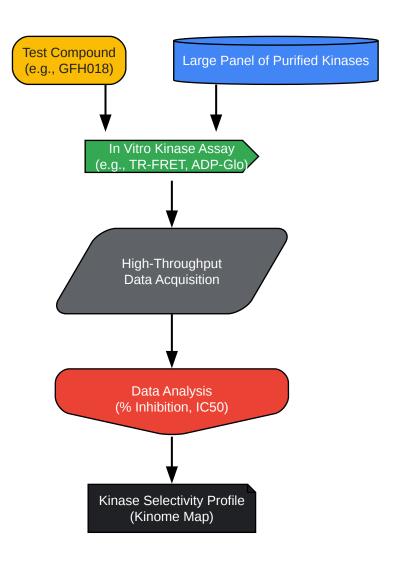
Signaling Pathway and Experimental Workflow Diagrams

TGF-β Signaling Pathway

The diagram below illustrates the canonical TGF- β signaling pathway, which is inhibited by **GFH018**.







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